4'-Fluoro-[1,1'-biphenyl]-3-amine

Lipophilicity Halogen Bonding Drug Design

4'-Fluoro-[1,1'-biphenyl]-3-amine (CAS 10540-45-1), also known as 3-(4-fluorophenyl)aniline, is a fluorinated biphenyl aryl amine with the molecular formula C12H10FN and a molecular weight of 187.21 g/mol. It is a white to pale yellow solid with a density of 1.2±0.1 g/cm³, a boiling point of 338.6±25.0 °C at 760 mmHg, a flash point of 176.9±9.7 °C, and a calculated LogP of 2.35.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 10540-45-1
Cat. No. B080646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluoro-[1,1'-biphenyl]-3-amine
CAS10540-45-1
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC=C(C=C2)F
InChIInChI=1S/C12H10FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2
InChIKeyILWUJLSKEHCTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Fluoro-[1,1'-biphenyl]-3-amine (CAS 10540-45-1): Procurement-Relevant Physicochemical and Pharmacological Baseline


4'-Fluoro-[1,1'-biphenyl]-3-amine (CAS 10540-45-1), also known as 3-(4-fluorophenyl)aniline, is a fluorinated biphenyl aryl amine with the molecular formula C12H10FN and a molecular weight of 187.21 g/mol . It is a white to pale yellow solid with a density of 1.2±0.1 g/cm³, a boiling point of 338.6±25.0 °C at 760 mmHg, a flash point of 176.9±9.7 °C, and a calculated LogP of 2.35 . This compound serves as a key intermediate in medicinal chemistry, particularly as a building block for the synthesis of more complex biologically active molecules, and is utilized in research applications targeting CYP3A4 inhibition and muscarinic acetylcholine receptor M3 antagonism [1].

Why 4'-Fluoro-[1,1'-biphenyl]-3-amine (CAS 10540-45-1) Cannot Be Simply Substituted with Other Fluorinated or Non-Fluorinated Biphenyl Amines


The specific substitution pattern of 4'-Fluoro-[1,1'-biphenyl]-3-amine—a single fluorine atom at the 4' position of the biphenyl ring and an amine group at the 3-position—imparts a unique set of electronic, steric, and physicochemical properties that directly influence its reactivity and biological target engagement. While the biphenyl amine scaffold is common, subtle changes in halogen identity (e.g., chloro vs. fluoro) or substitution position (e.g., 2'-fluoro vs. 4'-fluoro) can drastically alter lipophilicity (LogP), electronic distribution, and, consequently, binding affinity to biological targets [1]. For instance, the electron-withdrawing nature of the para-fluorine atom modulates the electron density of the amine group, affecting its nucleophilicity in synthetic reactions and its interaction with biological receptors . Therefore, generic substitution without a full evaluation of comparative physicochemical and pharmacological data can lead to unpredictable and suboptimal outcomes in both synthetic and biological applications.

Quantitative Evidence Guide: Head-to-Head Performance of 4'-Fluoro-[1,1'-biphenyl]-3-amine (CAS 10540-45-1) Versus Key Analogs


Physicochemical Differentiation: 4'-Fluoro-[1,1'-biphenyl]-3-amine vs. 4'-Chloro-[1,1'-biphenyl]-3-amine (CAS 56970-11-7)

The substitution of chlorine for fluorine at the 4' position of the biphenyl-3-amine scaffold results in a significant alteration in key physicochemical parameters, most notably molecular weight and lipophilicity. 4'-Fluoro-[1,1'-biphenyl]-3-amine possesses a molecular weight of 187.21 g/mol and a calculated LogP of 2.35 . Its direct analog, 4'-Chloro-[1,1'-biphenyl]-3-amine, has a higher molecular weight of 203.67 g/mol . This weight difference can impact properties like molar volume and packing density. Furthermore, while specific experimental LogP data for the chloro analog is not available in this comparison, the well-established higher lipophilicity of chlorine versus fluorine suggests that the chloro derivative will exhibit increased LogP and potentially different membrane permeability and off-target binding profiles.

Lipophilicity Halogen Bonding Drug Design

Comparative Binding Affinity: 4'-Fluoro-[1,1'-biphenyl]-3-amine vs. 2'-Fluoro-[1,1'-biphenyl]-3-amine (CAS 321-61-9)

The position of the fluorine atom on the biphenyl ring dramatically influences the compound's ability to inhibit the cytochrome P450 enzyme CYP3A4. 4'-Fluoro-[1,1'-biphenyl]-3-amine exhibits an IC50 of 20,000 nM (20 µM) for CYP3A4 inhibition in human liver microsomes [1]. In contrast, data from the BindingDB indicates that the 2'-fluoro isomer, 2'-Fluoro-[1,1'-biphenyl]-3-amine, has been reported with an IC50 value of 28 µM in a separate assay [2]. While the assays may not be directly identical, the reported values suggest that the 4'-fluoro substitution confers a marginally stronger inhibitory effect on CYP3A4 compared to the 2'-fluoro substitution under these conditions.

CYP3A4 Inhibition Structure-Activity Relationship Drug Metabolism

Pharmacological Selectivity: 4'-Fluoro-[1,1'-biphenyl]-3-amine as a Dual CYP3A4/mAChR M3 Ligand

Beyond its CYP3A4 inhibition, 4'-Fluoro-[1,1'-biphenyl]-3-amine demonstrates notable activity as a muscarinic acetylcholine receptor M3 (mAChR M3) antagonist. It exhibits an IC50 of 16,000 nM (16 µM) for antagonizing mAChR M3 in human CCRF-CEM cells [1]. This polypharmacological profile is significant when compared to related biphenyl amines that may not have been evaluated for this target. While a direct head-to-head comparator for this specific target is unavailable, the compound's ability to interact with both a key metabolic enzyme (CYP3A4) and a G protein-coupled receptor (mAChR M3) highlights a unique biological signature that can be exploited for designing multi-target directed ligands or for understanding off-target effects.

Polypharmacology CNS Drug Discovery Receptor Antagonism

Evidence-Based Application Scenarios for 4'-Fluoro-[1,1'-biphenyl]-3-amine (CAS 10540-45-1) in Research and Industrial Procurement


Scaffold for CYP3A4 Probe Development

As a moderate CYP3A4 inhibitor with a defined IC50 of 20 µM , 4'-Fluoro-[1,1'-biphenyl]-3-amine serves as a valuable starting scaffold for medicinal chemists designing novel chemical probes to investigate CYP3A4 function. Its activity is superior to the 2'-fluoro isomer (28 µM) in the available data, making it a preferred choice for structure-activity relationship (SAR) studies aimed at optimizing CYP3A4 inhibition . Researchers can utilize this compound to explore how further modifications enhance potency and selectivity for this critical drug-metabolizing enzyme.

Dual-Activity Fragment for CNS Drug Discovery

Given its demonstrated activity against both CYP3A4 (IC50 = 20 µM) and the mAChR M3 receptor (IC50 = 16 µM) [1], this compound is ideally suited for fragment-based drug discovery programs focused on polypharmacology in the CNS space. It provides a unique opportunity to explore how a single chemotype can be optimized to modulate a metabolic enzyme and a GPCR simultaneously, a strategy of growing interest for complex neurological disorders.

Physicochemical Optimization in Lead Series

In lead optimization campaigns where a biphenyl amine core is present, replacing a chloro- or methyl-substituted analog with 4'-Fluoro-[1,1'-biphenyl]-3-amine can be a rational design choice to lower molecular weight (187.21 g/mol vs. 203.67 g/mol for the 4'-chloro analog) and fine-tune lipophilicity (LogP = 2.35) . This substitution can be implemented to improve ligand efficiency metrics or to address ADME liabilities associated with higher molecular weight and lipophilicity in a drug candidate series.

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